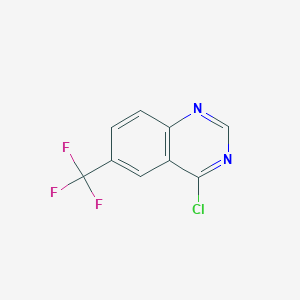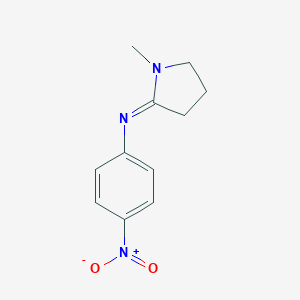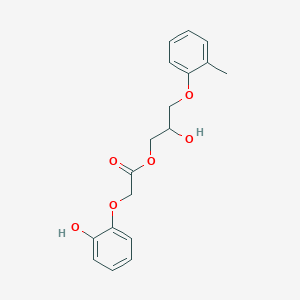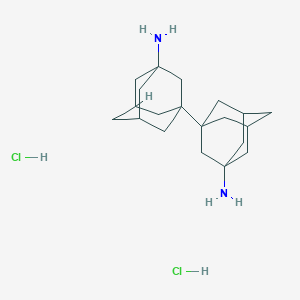
4-Chlor-6-(Trifluormethyl)chinazolin
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)quinazoline, more commonly known as TFQ, is an important synthetic compound used in various scientific applications. It is a heterocyclic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. This compound has been widely used in organic synthesis, medicinal chemistry, and other scientific research applications due to its wide range of properties.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
4-Chlor-6-(Trifluormethyl)chinazolin-Derivate wurden ausgiebig auf ihre Antitumoreigenschaften untersucht. Diese Verbindungen zeigen eine beträchtliche antiproliferative Aktivität gegen verschiedene menschliche Krebszelllinien, wie z. B. Eca-109, A549, PC-3 und MGC-803 . Beispielsweise haben bestimmte Derivate gezeigt, dass sie die Zellmigration und Koloniebildung hemmen, die zelluläre Apoptose induzieren und die Zellzyklusarretierung in der S-Phase in Krebszellen verursachen . Dies deutet auf ihr Potenzial als wertvolle Leitstrukturen für die Entwicklung neuer Antitumormittel hin.
Synthetische Methoden
Die Synthese von Chinazolin-Derivaten ist ein bedeutender Forschungsbereich aufgrund ihrer biologischen und pharmakologischen Eigenschaften. Zu den jüngsten Fortschritten gehören metallkatalysierte Ansätze für die Synthese dieser Derivate, bei denen Techniken wie C-H-Aktivierung und Kaskadenreaktionen eingesetzt werden . Diese Methoden sind entscheidend für die Herstellung neuartiger Verbindungen, die weiter auf verschiedene medizinische Anwendungen hin untersucht werden können.
Breit gefächerte medizinische Aktivitäten
Chinazolin-Derivate sind für eine breite Palette medizinischer Aktivitäten bekannt, darunter antimykotische, antivirale, antidiabetische, krebshemmende, entzündungshemmende, antibakterielle und antioxidative Wirkungen . Dieses breite Wirkungsspektrum macht sie zu einem wichtigen Schwerpunkt für die Wirkstoffforschung und -entwicklung, die möglicherweise zur Entwicklung neuer Medikamente für verschiedene Krankheiten führt.
Pharmakologische Wirkungen
Die pharmakologischen Wirkungen von Chinazolin-Derivaten sind vielfältig. Sie wurden bei der Entwicklung von Medikamentenkandidaten eingesetzt, da sie bei der Behandlung von Erkrankungen wie Hypertonie (z. B. Doxazosin), chronischer Graft-versus-Host-Krankheit (z. B. Tucatinib) und insbesondere Krebs (z. B. Gefitinib, Erlotinib, Afatinib und Idelalisib) wirksam sind . Ihre Vielseitigkeit im Wirkstoffdesign ist auf ihre Fähigkeit zurückzuführen, Löslichkeit, Lipophilie und Polarität zu modifizieren, wodurch Potenz und Selektivität erhöht werden.
Materialwissenschaften
Über die medizinische Chemie hinaus finden Chinazolin-Derivate auch Anwendungen in den Materialwissenschaften. Ihre einzigartigen Eigenschaften machen sie für den Einsatz in funktionellen organischen Materialien und Agrochemikalien geeignet . Der Chinazolin-Kern ist ein wichtiger Bestandteil mehrerer Naturstoffe und Pharmazeutika, was seine Bedeutung in diesem Bereich unterstreicht.
Wirkstoffforschung
In der Wirkstoffforschung sind Chinazolin-Derivate aufgrund ihrer Allgegenwärtigkeit unter verschiedenen Naturstoffen, Pharmazeutika und Agrochemikalien wertvoll . Sie dienen als grundlegender Baustein bei der Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen, wodurch sie zu einem Ziel für laufende Forschung und Entwicklung werden.
Safety and Hazards
4-Chloro-6-(trifluoromethyl)quinazoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided .
Wirkmechanismus
Target of Action
Quinazoline derivatives have been reported to exhibit activity against epidermal growth factor .
Mode of Action
Quinazoline derivatives are known to inhibit the activity of certain growth factors .
Biochemical Pathways
Quinazoline derivatives are known to interfere with the signaling pathways of certain growth factors .
Result of Action
Quinazoline derivatives are known to inhibit the activity of certain growth factors, which can lead to anti-proliferative effects .
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBXNWWYXBHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610559 | |
| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-64-2 | |
| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)








